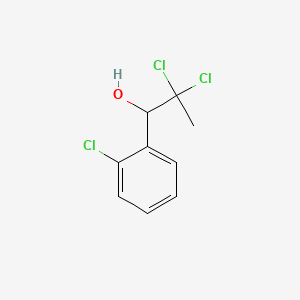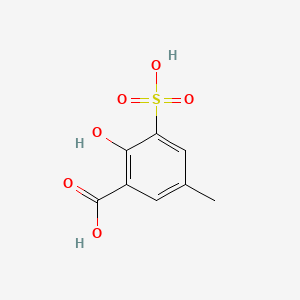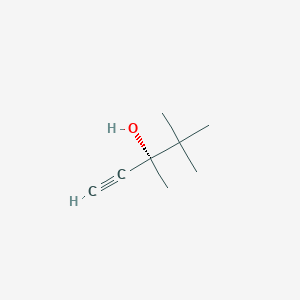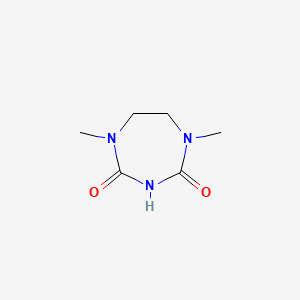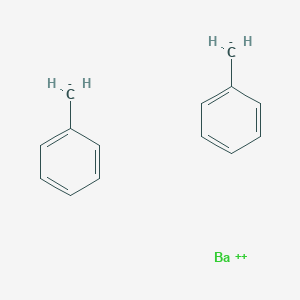
Barium, bis(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium, bis(phenylmethyl)- is an organobarium compound characterized by the presence of two phenylmethyl groups attached to a barium atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of barium, bis(phenylmethyl)- typically involves the reaction of barium metal with benzyl chloride in an inert atmosphere. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) at low temperatures to prevent unwanted side reactions. The general reaction can be represented as follows:
Ba+2C6H5CH2Cl→Ba(CH2C6H5)2+2NaCl
Industrial Production Methods
Industrial production of barium, bis(phenylmethyl)- may involve the use of more scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Barium, bis(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form barium carbonate and benzaldehyde.
Reduction: It can be reduced to form barium metal and toluene.
Substitution: The phenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or other alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Barium carbonate and benzaldehyde.
Reduction: Barium metal and toluene.
Substitution: Various substituted barium compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Barium, bis(phenylmethyl)- has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organobarium compounds.
Biology: Investigated for its potential use in biological imaging due to its unique properties.
Medicine: Explored for its potential use in targeted drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of barium, bis(phenylmethyl)- involves its interaction with various molecular targets. The phenylmethyl groups can interact with organic molecules, facilitating reactions such as substitution and addition. The barium atom can also coordinate with other atoms or molecules, influencing the overall reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Barium, bis(phenylethyl)-: Similar structure but with ethyl groups instead of methyl groups.
Barium, bis(phenylpropyl)-: Similar structure but with propyl groups instead of methyl groups.
Uniqueness
Barium, bis(phenylmethyl)- is unique due to the specific electronic and steric effects imparted by the phenylmethyl groups. These effects influence the compound’s reactivity and make it suitable for specific applications that other similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
35815-14-6 |
|---|---|
Molekularformel |
C14H14Ba |
Molekulargewicht |
319.59 g/mol |
IUPAC-Name |
barium(2+);methanidylbenzene |
InChI |
InChI=1S/2C7H7.Ba/c2*1-7-5-3-2-4-6-7;/h2*2-6H,1H2;/q2*-1;+2 |
InChI-Schlüssel |
PSUNIDLNGJVYKT-UHFFFAOYSA-N |
Kanonische SMILES |
[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


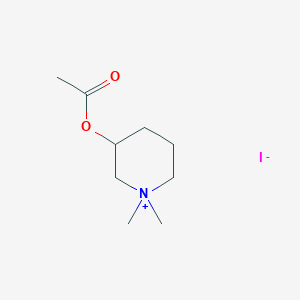

![3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14673944.png)
![3H-imidazo[4,5-f]quinazoline](/img/structure/B14673945.png)
![3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14673951.png)
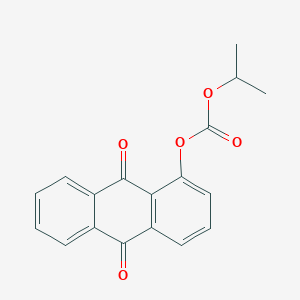
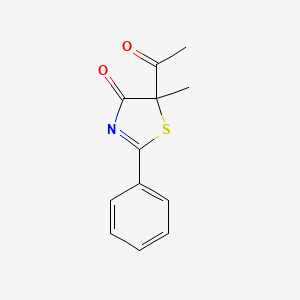
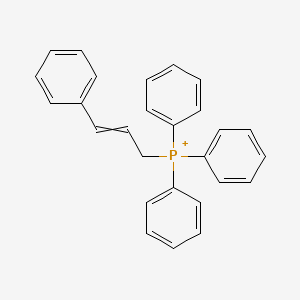
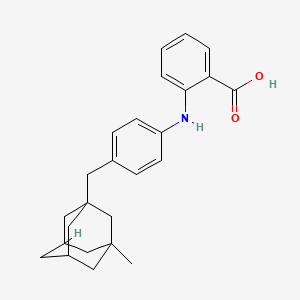
![2-[5-(2-Pyridyl)-2-thienyl]pyridine](/img/structure/B14673978.png)
